molecular formula C14H14BrN5O B11222371 N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11222371
M. Wt: 348.20 g/mol
InChI Key: BMFLNFCAFXSYSP-UHFFFAOYSA-N
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Description

N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine is a chemical compound supplied for research purposes. With a molecular formula of C14H14BrN5O and a molecular weight of 348.2 g/mol, this molecule features a tetrazole ring, a privileged scaffold in medicinal chemistry known to serve as a bioisostere for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates . The structure combines this tetrazole core with a furan and a 4-bromophenyl moiety, a pattern seen in compounds investigated for their biological activity. Recent scientific literature highlights that structurally related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have demonstrated promising in vitro antimicrobial and antimycobacterial activities against a range of standard and clinical bacterial strains . Some derivatives in this class have shown potent activity against clinical strains of Staphylococcus epidermidis , with minimum inhibitory concentration (MIC) values as low as 2 µg/mL, while also displaying low cytotoxicity against normal human cell lines, suggesting a selective antimicrobial effect . Furthermore, in silico predictions indicate that such compounds may exhibit activity against Mycobacterium tuberculosis and other resistant pathogens . This compound is intended for research applications only, such as in early-stage drug discovery for developing new antimicrobial agents, as a building block in synthetic chemistry, or for biochemical screening. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

Molecular Formula

C14H14BrN5O

Molecular Weight

348.20 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C14H14BrN5O/c1-2-20-18-14(17-19-20)16-9-12-7-8-13(21-12)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3,(H,16,18)

InChI Key

BMFLNFCAFXSYSP-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation for Furan Functionalization

The furan ring is functionalized via Friedel-Crafts alkylation using 4-bromobenzoyl chloride and furan derivatives. Key steps include:

  • Reagents : Furan, 4-bromobenzoyl chloride, AlCl₃ (Lewis acid), dichloromethane.

  • Conditions : 0–5°C for 2 hours, followed by warming to room temperature.

  • Yield : ~75% after recrystallization in ethanol.

Introduction of the Methylamine Side Chain

The methylamine group is introduced via bromination followed by nucleophilic substitution:

  • Bromination : Treat 5-(4-bromophenyl)furan-2-carbaldehyde with PBr₃ to form 5-(4-bromophenyl)furan-2-ylmethyl bromide.

  • Amination : React the bromide with aqueous ammonia or benzylamine under reflux in THF.

  • Yield : 68–82% after column chromatography (SiO₂, CHCl₃:MeOH 9:1).

Synthesis of 2-Ethyl-2H-tetrazol-5-amine

Cycloaddition Approach Using Sodium Azide

The tetrazole ring is synthesized via [3+2] cycloaddition between nitriles and sodium azide:

  • Reagents : Ethyl cyanamide, sodium azide, ammonium chloride.

  • Conditions : Reflux in DMF at 110°C for 12 hours.

  • Mechanism :

    R-C≡N+NaN3NH4ClR-C(NH)-N3Tetrazole[4]\text{R-C≡N} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl}} \text{R-C(NH)-N}_3 \rightarrow \text{Tetrazole}
  • Yield : 85–90% after acidification (pH ≤3) and filtration.

N-Ethylation of 5-Aminotetrazole

The ethyl group is introduced via alkylation:

  • Reagents : 5-Aminotetrazole, ethyl bromide, K₂CO₃ (base).

  • Conditions : DMSO solvent, 60°C for 6 hours.

  • Yield : 78% after recrystallization in ethanol.

Coupling of Subunits to Form the Target Compound

Nucleophilic Alkylation

The furan-methylamine and tetrazole-ethylamine subunits are coupled using a Mitsunobu reaction:

  • Reagents : 5-(4-Bromophenyl)furan-2-ylmethanamine, 2-ethyl-2H-tetrazol-5-amine, DIAD (diisopropyl azodicarboxylate), PPh₃.

  • Conditions : Dry THF, 0°C to room temperature, 24 hours.

  • Yield : 65–70% after silica gel chromatography (hexane:EtOAc 3:1).

Reductive Amination Alternative

An alternative pathway employs reductive amination:

  • Reagents : 5-(4-Bromophenyl)furan-2-carbaldehyde, 2-ethyl-2H-tetrazol-5-amine, NaBH₃CN.

  • Conditions : MeOH, acetic acid catalyst, 24 hours at 25°C.

  • Yield : 60% after solvent evaporation.

Optimization Strategies

Ultrasound-Assisted Synthesis

Adopting ultrasound irradiation (25 kHz, 250 W) reduces reaction times by 50% and improves yields by 15–20%. For example, the cycloaddition step completes in 6 hours instead of 12 under ultrasound.

Catalytic Enhancements

  • InCl₃ Catalysis : Using 20 mol% InCl₃ in ethanol enhances cycloaddition efficiency (yield: 95%).

  • Microwave Assistance : Microwave heating (100°C, 30 min) accelerates alkylation steps.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with gradient elution (CHCl₃:MeOH 9:1 to 4:1) resolves intermediates.

Spectroscopic Data

Parameter Value Source
¹H NMR (CD₃OD) δ 4.53 (s, 2H, CH₂), 6.31–7.57 (m, Ar-H)
¹³C NMR δ 41.6 (CH₂), 108.6–128.4 (Ar-C)
ESI-MS m/z 456.4 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrazole compounds exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine possess significant activity against various bacterial strains.

Case Studies:

  • In Vitro Studies : A study evaluated the antimicrobial efficacy of several tetrazole derivatives against clinical strains of bacteria, including Staphylococcus epidermidis. Compounds showed minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies focusing on its cytotoxic effects on human cancer cell lines.

Case Studies:

  • Cytotoxicity Testing : In a comparative study, the compound was tested against several human cancer cell lines using the MTT assay. Results indicated that it exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human keratinocytes (HaCaT cells) .
  • Synergistic Effects : Research has also suggested potential synergistic effects when combined with other chemotherapeutic agents, enhancing its efficacy against resistant cancer cell lines .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in treating various conditions beyond infections and cancer.

Potential Uses:

  • Anti-inflammatory Properties : Preliminary studies indicate that tetrazole derivatives may exert anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .
  • Neurological Disorders : The compound's ability to cross the blood-brain barrier opens avenues for research into its effects on neurological conditions such as epilepsy and neurodegenerative diseases .

Summary Table of Applications

ApplicationActivity DescriptionReference
AntimicrobialEffective against S. epidermidis
AnticancerCytotoxic to human cancer cell lines
Anti-inflammatoryPotential effects on chronic inflammation
Neurological EffectsPossible treatment for neurological disorders

Mechanism of Action

The mechanism of action of N-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cell behavior such as apoptosis or proliferation.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparison

Table 1: Comparative Analysis of Key Properties

Compound Molecular Weight Core Heterocycle Aromatic Substituent LogP (Predicted) Solubility Biological Activity
Target Compound ~395.3* Tetrazole 4-Bromophenylfuran ~3.5 Moderate Potential receptor binding
4f (Thiazolidinone) 478.99 Thiazolidinone 4-Bromophenylfuran ~2.8 Low (acidic) Undisclosed
FPR2 Agonist (Pyridazinone) ~450* Pyridazinone 4-Bromophenyl ~3.2 Moderate FPR2 activation
LMM11 (Oxadiazole) ~452.43* Oxadiazole Furan-2-yl ~2.5 Low (DMSO used) Antifungal

*Calculated based on structural formula.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the furan and tetrazole rings. The ethyl group’s splitting pattern (quartet at ~4.5 ppm) distinguishes 2H-tetrazole regioisomers .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., π-π stacking between bromophenyl groups) .
    Advanced Research Question : Time-resolved FT-IR monitors intermediate formation during synthesis. Single-crystal XRD paired with DFT calculations validates electronic structure and hydrogen-bonding networks .

What biological activity profiles have been reported for structurally related tetrazole derivatives?

Basic Research Question
Tetrazole analogs exhibit:

  • Antimicrobial Activity : Halogenated derivatives (e.g., bromophenyl groups) disrupt bacterial cell membranes via lipophilic interactions .
  • Anticancer Potential : Thiazole-tetrazole hybrids inhibit topoisomerase II, with IC50_{50} values <10 µM in breast cancer cell lines .
    Advanced Research Question : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., bromine) enhance bioactivity by increasing membrane permeability. However, cytotoxicity varies with substitution patterns on the furan ring .

How does the compound interact with biological targets at the molecular level?

Advanced Research Question
Mechanistic studies suggest:

  • Enzyme Inhibition : The tetrazole ring chelates metal ions in enzyme active sites (e.g., angiotensin-converting enzyme), while the bromophenyl group stabilizes hydrophobic pockets .
  • Receptor Binding : Molecular docking simulations indicate affinity for G-protein-coupled receptors (GPCRs), with binding energies <−8.0 kcal/mol .
    Methodological Insight : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamic parameters .

What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Advanced Research Question

  • HPLC Challenges : Co-elution of byproducts (e.g., dehalogenated derivatives) requires gradient elution with C18 columns and UV detection at 254 nm .
  • LC-MS Solutions : High-resolution MS (Q-TOF) with electrospray ionization (ESI+) distinguishes isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br) and confirms molecular ions ([M+H]+^+ at m/z 380.1) .

How should researchers address contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in IC50_{50} values (e.g., varying by >50% across studies) may stem from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .
  • Solubility Issues : Use of DMSO >1% can alter membrane integrity; alternative solvents (e.g., PEG-400) improve bioavailability .
    Resolution : Meta-analysis of dose-response curves and standardized protocols (e.g., CLSI guidelines) enhance reproducibility .

What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

Advanced Research Question

  • ADMET Prediction : SwissADME estimates moderate intestinal absorption (LogP ~3.2) but potential CYP3A4 inhibition .
  • Toxicity Screening : ProTox-II flags hepatotoxicity (Probability: 65%) due to furan ring metabolism into reactive intermediates .
    Validation : MD simulations (NAMD/GROMACS) assess metabolite stability and off-target interactions .

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